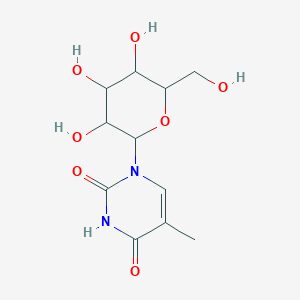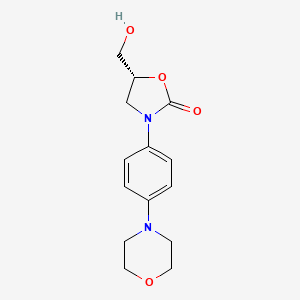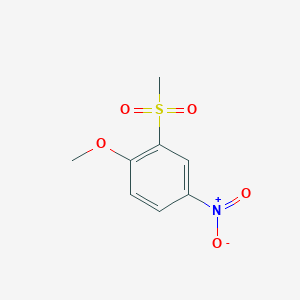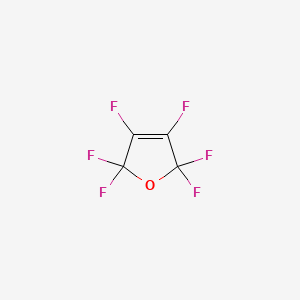
Hexafluoro-2,5-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexafluoro-2,5-dihydrofuran is a fluorinated heterocyclic compound with the molecular formula C4F6O It is characterized by the presence of six fluorine atoms attached to a furan ring, making it highly fluorinated
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexafluoro-2,5-dihydrofuran can be synthesized through several methods. One common approach involves the [4+2] cycloaddition reaction between hexafluoro-2-butyne and substituted furans . This reaction is typically carried out under controlled conditions, such as low temperatures, to favor the formation of the desired adducts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: Hexafluoro-2,5-dihydrofuran undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the fluorine atoms or the furan ring, leading to a variety of derivatives.
Substitution: Fluorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alkoxy- and dialkoxydihydrofurans, while reduction can produce partially or fully defluorinated derivatives .
Scientific Research Applications
Hexafluoro-2,5-dihydrofuran has a wide range of applications in scientific research:
Biology: Its unique properties make it useful in studying fluorine’s effects on biological systems.
Mechanism of Action
The mechanism by which hexafluoro-2,5-dihydrofuran exerts its effects involves its high electronegativity and ability to participate in various chemical reactions. The presence of multiple fluorine atoms enhances its reactivity and allows it to interact with a wide range of molecular targets. For example, in Diels–Alder reactions, it acts as a dienophile, forming adducts with dienes under specific conditions .
Comparison with Similar Compounds
Hexafluoro-2,5-dihydrofuran can be compared with other fluorinated furans, such as:
Perfluoro-2,5-dihydrofuran: Similar in structure but with different reactivity and applications.
2,3,3,4,4,5,5-heptafluorofuran: Another highly fluorinated furan with distinct chemical properties.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the resulting chemical behavior, which makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
24849-02-3 |
|---|---|
Molecular Formula |
C4F6O |
Molecular Weight |
178.03 g/mol |
IUPAC Name |
2,2,3,4,5,5-hexafluorofuran |
InChI |
InChI=1S/C4F6O/c5-1-2(6)4(9,10)11-3(1,7)8 |
InChI Key |
SWAZOEMXQGHIIV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(OC1(F)F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13424959.png)
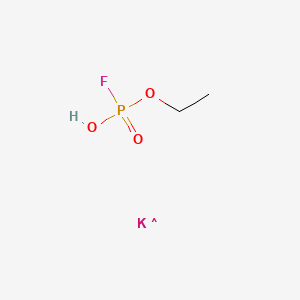
![[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate](/img/structure/B13424989.png)
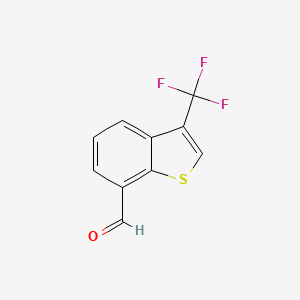
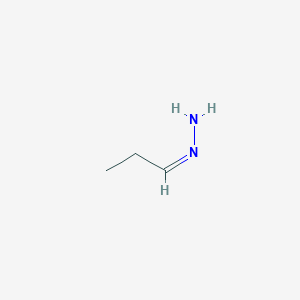
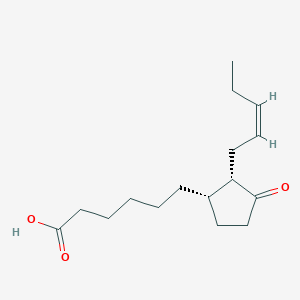
![7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13425005.png)
![4-ethoxy-N,N-bis(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B13425009.png)

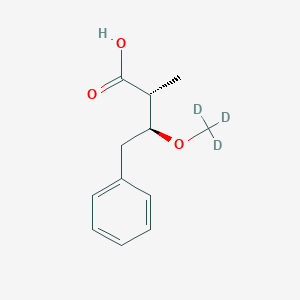
![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B13425023.png)
